4-Bromo-2-chloro-5-propylphenol
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Overview
Description
4-Bromo-2-chloro-5-propylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a propyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-propylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-bromo-2-chlorophenol, the propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum trichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as halogenation of phenol derivatives followed by alkylation . The use of solvents like dichloromethane and toluene, along with temperature control and inert atmosphere, ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2-chloro-5-propylphenol is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-propylphenol is primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Chloro-4-bromophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-chloro-5-propylphenol’s unique combination of halogen atoms and a propyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in specialized synthetic applications .
Properties
Molecular Formula |
C9H10BrClO |
---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-propylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
VUYOLEFJXWVEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1Br)Cl)O |
Origin of Product |
United States |
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